9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol . Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a one-carbon source reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the carbonyl group at the 4-position.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . The pathways involved include the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 9-Methyl-4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(Ethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
690252-19-8 |
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Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
10-methyl-2-oxo-N,N-dipropyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-4-8-20(9-5-2)18(23)14-11-13-16(24-14)19-15-12(3)7-6-10-21(15)17(13)22/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI Key |
WVTBNGQUZWZXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(S1)N=C3C(=CC=CN3C2=O)C |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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